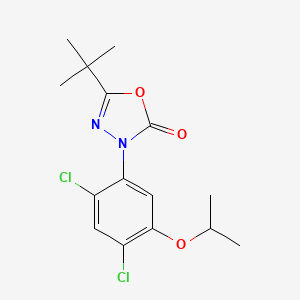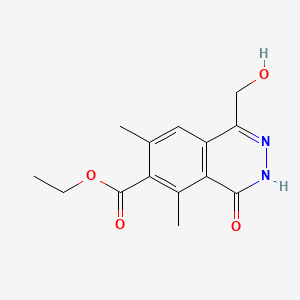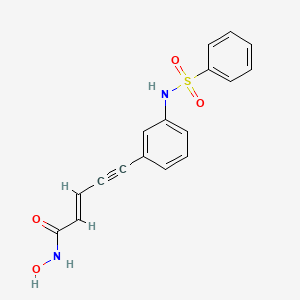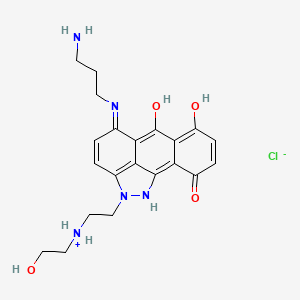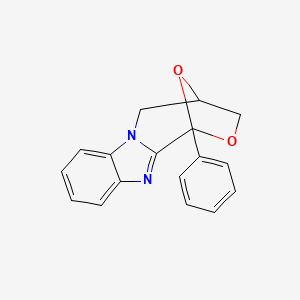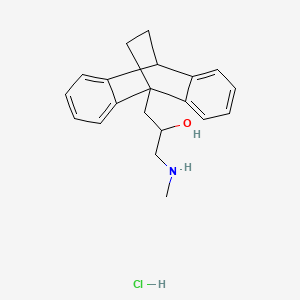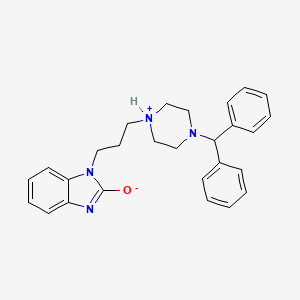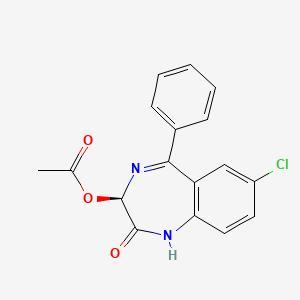
萘托吡酯
描述
萘托吡啶是一种主要用于治疗良性前列腺增生 (BPH) 的药物化合物。 它是一种选择性 α1-肾上腺素受体拮抗剂,有助于松弛前列腺和平滑肌的平滑肌,从而改善尿流并减少与 BPH 相关的症状 .
科学研究应用
作用机制
萘托吡啶通过选择性阻断 α1-肾上腺素受体发挥作用,这些受体存在于前列腺和平滑肌的平滑肌中。通过抑制这些受体,萘托吡啶会导致肌肉松弛,从而改善尿流并减少 BPH 的症状。 此外,萘托吡啶已被证明可以与微管蛋白结合,抑制其聚合,从而影响细胞分裂 .
生化分析
Biochemical Properties
Naftopidil interacts with α1-adrenergic receptors, acting as an antagonist . This interaction plays a crucial role in its function as a treatment for benign prostatic hypertrophy . The compound’s interaction with these receptors is not dependent on the expression of α1-adrenergic receptors in cells .
Cellular Effects
Naftopidil has been shown to inhibit cell cycle progression in various types of cells, including cancer cells, fibroblasts, and vascular endothelial cells . This inhibition is independent of α1-adrenergic receptor expression in cells . It also exhibits unique growth-inhibitory effects .
Molecular Mechanism
The molecular mechanism of Naftopidil involves its binding to α1-adrenergic receptors, acting as an antagonist . The exact pathway is not fully deciphered . It’s also suggested that Naftopidil may have off-target effects contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
While specific temporal effects of Naftopidil in laboratory settings are not fully documented, it has been observed that Naftopidil shows unique growth-inhibitory effects
Dosage Effects in Animal Models
In animal models, combination treatment with Naftopidil and other drugs has shown to inhibit tumor growth more effectively than Naftopidil alone . Detailed studies on the effects of varying dosages of Naftopidil in animal models are currently lacking.
Metabolic Pathways
It’s known that cytochrome P450 isozymes play a role in the metabolism of Naftopidil .
准备方法
合成路线和反应条件
萘托吡啶通过多步过程合成。第一步涉及在碱存在下,1-萘酚与环氧氯丙烷反应生成环氧化合物中间体。 然后用哌嗪衍生物烷基化该中间体,得到萘托吡啶 .
工业生产方法
在工业环境中,萘托吡啶的生产涉及类似的合成路线,但规模更大。 该工艺针对更高的收率和纯度进行了优化,通常涉及先进的技术,例如高效液相色谱 (HPLC) 用于纯化 .
化学反应分析
反应类型
萘托吡啶会发生各种化学反应,包括:
氧化: 萘托吡啶在特定条件下可以氧化,形成相应的氧化产物。
还原: 还原反应可用于修饰萘托吡啶中存在的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用如氢化铝锂和硼氢化钠等还原剂。
取代: 各种卤化剂和亲核试剂用于取代反应.
形成的主要产物
从这些反应中形成的主要产物取决于使用的特定条件和试剂。 例如,氧化可能会产生羟基化衍生物,而取代反应可以在萘托吡啶分子中引入不同的官能团 .
相似化合物的比较
类似化合物
坦索罗辛: 另一种用于治疗 BPH 的 α1-肾上腺素受体拮抗剂。
西洛多辛: 具有类似作用机制的选择性 α1-肾上腺素受体拮抗剂。
萘托吡啶的独特性
萘托吡啶的独特之处在于它与其他 α1-肾上腺素受体拮抗剂相比,对 α1D-肾上腺素受体亚型的选择性更高。 这种选择性导致心血管副作用更少,使其在治疗与 BPH 相关的下尿路症状方面特别有效 .
属性
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRBJVNMSRJFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045176 | |
| Record name | Naftopidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57149-07-2 | |
| Record name | Naftopidil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57149-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naftopidil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057149072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naftopidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | naftopidil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naftopidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Methoxyphenyl)-a-[(1-naphthalenyloxy)methyl]-1-piperazineethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAFTOPIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9PHW59SFN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



